molecular formula C14H21N3O4S B2576455 2-Furyl 4-(piperidylsulfonyl)piperazinyl ketone CAS No. 728031-40-1

2-Furyl 4-(piperidylsulfonyl)piperazinyl ketone

Cat. No. B2576455
CAS RN: 728031-40-1
M. Wt: 327.4
InChI Key: PHDMNRHYAYLXFR-UHFFFAOYSA-N
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Description

2-Furyl 4-(piperidylsulfonyl)piperazinyl ketone, also known as FPPK, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FPPK has shown promising results in various studies, which have investigated its mechanism of action, biochemical and physiological effects, and potential applications. In

Scientific Research Applications

Therapeutic Agent Development

A series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were synthesized, showing significant enzyme inhibitory activity. These compounds exhibited excellent inhibitory effects against acetyl- and butyrylcholinesterase, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease. The synthesis involved treating secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by activation and reaction with 2-furyl(1-piperazinyl)methanone, demonstrating good activity against Gram-positive and Gram-negative bacterial strains as well. The study highlights the compounds' utility as possible therapeutic agents due to their mild cytotoxicity and significant antimicrobial properties (Hussain et al., 2017).

Alzheimer's Disease Research

In another study, multifunctional amides were synthesized, displaying moderate enzyme inhibitory potentials and mild cytotoxicity. The process involved coupling 2-Furyl(1-piperazinyl)methanone with 3,5-dichloro-2-hydroxybenzenesulfonyl chloride, followed by reactions with various electrophiles. These compounds, particularly one denoted as 7e, showed very good activity against acetyl and butyrylcholinesterase enzymes, presenting a template for new drug development against Alzheimer's disease based on both in vitro and in silico analyses (Hassan et al., 2018).

Chemical Synthesis and Antibacterial Agents

The synthesis of {4-[(2-alkyloxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones through a linear bi-step approach revealed significant inhibitory activity against α-glucosidase enzyme. This research underlines the potential of these compounds in developing therapeutic agents with considerable antibacterial properties and minimal cytotoxicity, making them suitable for further exploration as medicinal drugs (Abbasi et al., 2019).

properties

IUPAC Name

furan-2-yl-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c18-14(13-5-4-12-21-13)15-8-10-17(11-9-15)22(19,20)16-6-2-1-3-7-16/h4-5,12H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDMNRHYAYLXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furyl 4-(piperidylsulfonyl)piperazinyl ketone

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